

Technical Support Center: D2EHPA Regeneration and Recycling in Hydrometallurgical Circuits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 235-687-8*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Di-(2-ethylhexyl)phosphoric acid (D2EHPA) in hydrometallurgical solvent extraction circuits.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the regeneration and recycling of D2EHPA.

Problem 1: Poor Stripping Efficiency of Loaded Metal

Q: My D2EHPA organic phase is not efficiently releasing the extracted metal during the stripping stage. What are the possible causes and how can I fix it?

A: Incomplete stripping is a common issue that can be caused by several factors. The appropriate solution depends on the specific metal being stripped and the stripping agent used.

- Possible Causes:
 - Inappropriate Stripping Agent or Concentration: The acid or stripping solution concentration may be too low to effectively reverse the extraction equilibrium.

- High Organic Phase Loading: The organic phase may be loaded with metal close to its maximum capacity, making stripping more difficult.
- Difficult-to-Strip Metal Ions: Some metal ions, like iron (III), form very stable complexes with D2EHPA and are notoriously difficult to strip with standard mineral acids.[1]
- Contact Time/Mixing Insufficiency: Inadequate contact time or poor mixing between the organic and aqueous phases can lead to incomplete stripping.
- pH of the Stripping Solution: The pH of the stripping solution may be too high, hindering the protonation of the D2EHPA and the release of the metal ion.
- Troubleshooting Steps:
 - Verify Stripping Agent: Ensure you are using the appropriate stripping agent for your target metal. While mineral acids like H_2SO_4 and HCl are common, specific systems may require different reagents. For instance, sodium carbonate solutions can be effective for stripping uranium, though they can lead to some extractant loss.[2]
 - Increase Stripping Agent Concentration: Gradually increase the concentration of your stripping acid. For example, for difficult-to-strip metals, a higher molarity of acid will be more effective.
 - Optimize Physical Parameters: Increase the mixing intensity (stirring speed) and/or the contact time in your mixer-settler or separation funnel to ensure equilibrium is reached.
 - Consider a Multi-Stage Stripping Process: A counter-current stripping circuit with multiple stages will be more effective than a single-stage process.
 - For Iron (Fe^{3+}) Removal: If iron accumulation is the issue, standard stripping agents are often ineffective. Consider using a concentrated phosphoric acid solution (15-27N) or an oxalic acid solution, which have been shown to be effective for stripping iron from D2EHPA.[1][3]

Problem 2: Phase Disengagement Issues (Emulsions or Crud Formation)

Q: I am observing stable emulsions or a solid-like "crud" at the organic-aqueous interface after mixing. What causes this and how can I prevent it?

A: Crud and emulsion formation are significant operational problems that can lead to solvent loss and process downtime.

- Possible Causes:
 - Presence of Fine Solid Particles: Fine solids from the initial leaching stage can accumulate at the interface, stabilizing emulsions.
 - High pH and Metal Hydrolysis: At higher pH values, some metals can hydrolyze and precipitate, contributing to crud formation.
 - Third-Phase Formation: Under certain conditions of high metal loading, a third, heavy organic phase can form, which can be mistaken for or contribute to crud.[\[4\]](#)[\[5\]](#) This is particularly common in rare earth element (REE) extraction.[\[4\]](#)[\[5\]](#)
 - Organic Reagent Degradation: Degradation products of D2EHPA or the diluent can act as surfactants, stabilizing emulsions.
 - High Shear Mixing: Excessive mixing energy can create very fine droplets that are slow to coalesce.
- Troubleshooting Steps:
 - Improve Feed Clarification: Ensure the aqueous feed to the solvent extraction circuit is thoroughly filtered to remove all suspended solids.
 - Control pH: Maintain the pH of the system within the optimal range to prevent metal precipitation.
 - Modify Organic Phase Composition: The addition of a modifier, such as tri-n-butyl phosphate (TBP) or a long-chain alcohol (e.g., decanol), to the organic phase can often prevent third-phase formation and break emulsions.[\[4\]](#)[\[5\]](#)

- Adjust Mixer Energy: Reduce the impeller speed in your mixers to avoid generating excessively fine droplets.
- Analyze and Treat Crud: If crud has already formed, it should be removed from the system and treated separately to recover the entrained organic phase.

Problem 3: Gradual Loss of Extraction Efficiency Over Several Cycles

Q: After recycling my D2EHPA several times, its ability to extract the target metal has noticeably decreased. Why is this happening?

A: A decline in extraction efficiency points towards a change in the chemical composition of your organic phase.

- Possible Causes:
 - Solvent Degradation: D2EHPA can undergo hydrolysis, especially in highly acidic environments, leading to the formation of mono-(2-ethylhexyl)phosphoric acid (M2EHPA) and other less effective compounds.[\[6\]](#)
 - Accumulation of Impurities: Certain co-extracted metals that are not effectively stripped (e.g., Fe^{3+}) will accumulate in the organic phase, reducing the amount of "free" D2EHPA available for extracting the target metal.[\[1\]](#)
 - Solvent Loss (Solubility): D2EHPA has some solubility in the aqueous phase, which can lead to a gradual decrease in its concentration in the organic phase over many cycles.[\[7\]](#)
[\[8\]](#)[\[9\]](#) This loss is significantly influenced by pH, with higher pH values increasing solubility.
[\[7\]](#)[\[8\]](#)
- Troubleshooting Steps:
 - Perform an Organic Phase "Scrub" or Wash: Periodically wash the recycled organic phase to remove accumulated impurities. For iron, a strip with phosphoric or oxalic acid is recommended.[\[1\]](#)[\[3\]](#)
 - Analyze Organic Phase Composition: Use techniques like titration or gas chromatography (GC) to determine the concentration of D2EHPA and identify potential degradation

products.

- Control pH in the Circuit: Maintain the lowest possible pH in the aqueous phases where D2EHPA is present to minimize its solubility and loss.
- Top-Up with Fresh D2EHPA: Based on analysis, add fresh D2EHPA to the circuit to replenish losses and maintain the desired concentration.
- Consider a Solvent Purification Step: In large-scale operations, a portion of the organic phase can be diverted to a separate process for purification and removal of degradation products. A patented process uses agents like 2-methoxyethanol and ethylene glycol to separate and recover D2EHPA from spent solvent.[\[10\]](#)

Frequently Asked Questions (FAQs)

Q1: What is D2EHPA and why is it used in hydrometallurgy?

A1: D2EHPA (Di-(2-ethylhexyl)phosphoric acid) is an acidic organophosphorus extractant widely used in solvent extraction.[\[7\]](#)[\[11\]](#)[\[12\]](#) It is favored for its high selectivity and efficiency in extracting a variety of metals, including rare earth elements, cobalt, nickel, zinc, uranium, and vanadium, from aqueous solutions.[\[2\]](#)[\[7\]](#)[\[11\]](#) It functions via a cation exchange mechanism.

Q2: How do I prepare a D2EHPA organic solution for an experiment?

A2: D2EHPA is a viscous liquid and is typically diluted in an organic, non-polar solvent (diluent) like kerosene or other high-purity aliphatic hydrocarbons.[\[2\]](#)[\[11\]](#) A typical procedure involves diluting the required volume of D2EHPA in the diluent to achieve the desired concentration (e.g., 10-30 vol%).[\[11\]](#) For some applications, a modifier is also added to this mixture.

Q3: What is "saponification" of D2EHPA and when should I use it?

A3: Saponification is the process of pre-neutralizing the acidic D2EHPA with a base, typically sodium hydroxide (NaOH), before the extraction step.[\[3\]](#)[\[13\]](#) This converts the D2EHPA (often represented as HR) to its sodium salt (NaR). During extraction, the target metal cation (M^{n+}) exchanges with Na^+ instead of H^+ . This is beneficial because it prevents the release of H^+ into the aqueous phase, thus maintaining a higher pH which can be crucial for the efficient extraction of certain metals like iron.[\[3\]](#) The iron extraction rate from a simulated Ni-Cd battery

leachate, for instance, increased from 65.12% with untreated D2EHPA to over 95% with D2EHPA that was 70% saponified.[3]

Q4: What factors influence the loss of D2EHPA to the aqueous phase?

A4: The primary factors influencing D2EHPA loss are pH and the salt concentration of the aqueous phase.[7] D2EHPA solubility increases significantly at a pH above 4.[8] Low salt concentrations in the aqueous phase also lead to higher D2EHPA losses.[7] The presence of certain metals can decrease the amount of D2EHPA dissolved in the aqueous phase as the metal-D2EHPA complex forms and remains in the organic phase.[8]

Q5: Can D2EHPA be recycled? How many times?

A5: Yes, a major advantage of D2EHPA is its ability to be recycled. After the metal is stripped from the organic phase, the regenerated D2EHPA can be reused in the extraction stage. The number of cycles depends on the process conditions. In one study on copper recovery, the synergistic D2EHPA-Cyanex 302 organic phase was recycled four times with the copper extraction efficiency remaining consistently around 97%.[14] In industrial applications, with proper impurity control and replenishment, the solvent can be used for many cycles.

Data Presentation

Table 1: D2EHPA Regeneration and Performance Data

Parameter	Metal	Conditions	Result	Reference
Extraction Efficiency	Iron (Fe ³⁺)	1.0 M D2EHPA (70% saponified), pH 1.0, O:A=1:1	>95% (single stage)	[3]
Zinc (Zn ²⁺)	20% D2EHPA in kerosene	98.42%	[13]	
Copper (Cu ²⁺)	0.01 M D2EHPA + 0.025 M Cyanex 302	~100%	[14]	
Stripping Efficiency	Iron (Fe ³⁺)	Loaded organic from above, 1.0 M Oxalic Acid, 40 min, 313 K	>85% (single stage)	[3]
Rare Earths (Y, Ho, Yb)	Loaded D2EHPA, stripped with H ₂ SO ₄	60-78%		
Recycling Performance	Copper (Cu ²⁺)	D2EHPA-Cyanex 302 system	~97% extraction efficiency maintained after 4 cycles	[14]
Solvent Recovery	D2EHPA	From spent solvent using 2-methoxyethanol & ethylene glycol	98% recovery of D2EHPA	

Experimental Protocols

Protocol 1: Regeneration of Iron-Loaded D2EHPA using Oxalic Acid

This protocol describes a bench-scale procedure for stripping iron (III) from a D2EHPA-kerosene solution.

- Preparation:
 - Prepare a 1.0 M oxalic acid stripping solution by dissolving 126.07 g of oxalic acid dihydrate in deionized water to make 1 L of solution.
 - Obtain a sample of the iron-loaded D2EHPA organic phase.
- Stripping Procedure:
 - In a separatory funnel, combine the iron-loaded organic phase and the 1.0 M oxalic acid solution at a phase ratio (Organic:Aqueous) of 1:1.
 - Shake the funnel vigorously for 40 minutes to ensure thorough mixing and contact between the phases. A mechanical shaker is recommended for consistency.
 - Allow the phases to disengage for at least 30 minutes. The lower aqueous phase will contain the stripped iron oxalate.
 - Drain the aqueous phase. The remaining organic phase is the regenerated D2EHPA.
- Analysis:
 - Analyze the iron concentration in the organic phase before and after stripping using Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to determine the stripping efficiency.

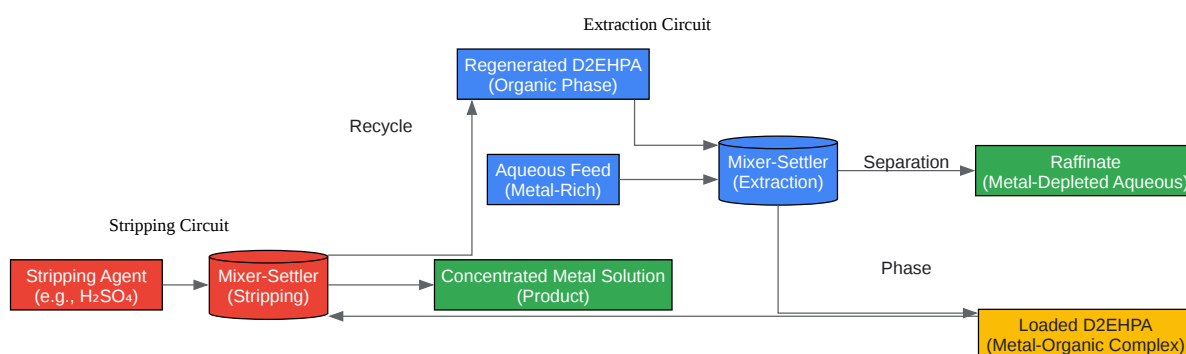
Protocol 2: Saponification of D2EHPA for Enhanced Extraction

This protocol details the partial neutralization of D2EHPA prior to an extraction experiment.

- Preparation:
 - Prepare the D2EHPA organic solution to the desired concentration (e.g., 1.0 M D2EHPA in kerosene).
 - Prepare a concentrated NaOH solution (e.g., 10 M).
- Saponification Procedure:

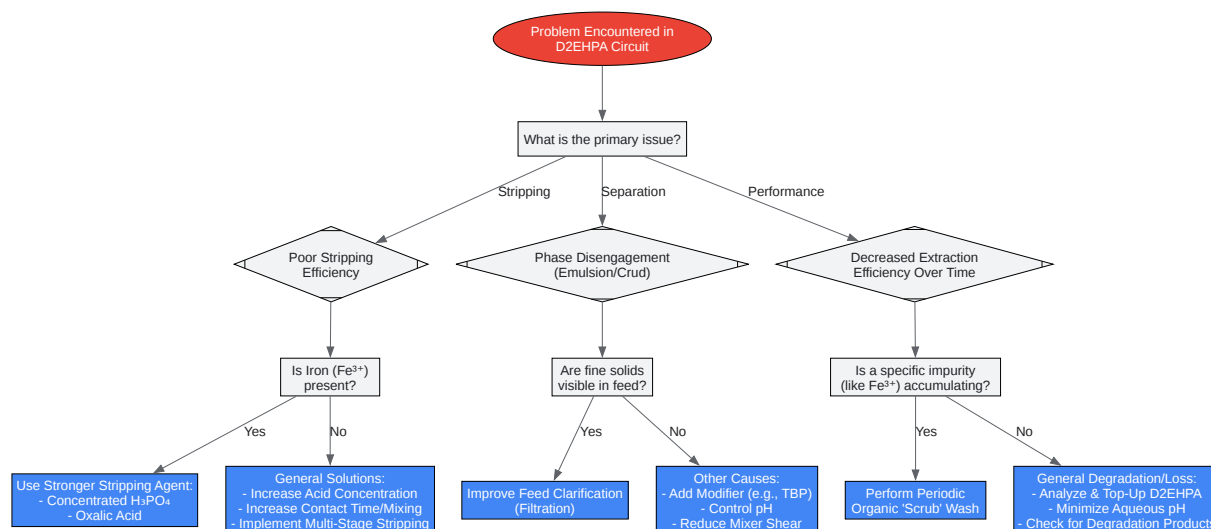
- Calculate the volume of NaOH solution needed for the desired saponification rate (e.g., 70%). This is based on the moles of D2EHPA in the organic phase.
 - $\text{Moles D2EHPA} = \text{Molarity} \times \text{Volume}$
 - $\text{Moles NaOH needed} = \text{Moles D2EHPA} \times \text{Desired Saponification \%}$
- In a beaker with vigorous stirring, slowly add the calculated volume of NaOH solution to the D2EHPA organic phase.
- Continue stirring for 20-30 minutes to ensure the reaction is complete. The solution may become more viscous.
- Usage:
 - The resulting saponified organic phase is now ready for use in the extraction experiment. Note that this process introduces sodium into the system.

Visualizations



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Caption: Workflow for a typical D2EHPA solvent extraction and regeneration circuit.



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Caption: Decision tree for troubleshooting common D2EHPA regeneration issues.

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- To cite this document: BenchChem. [Technical Support Center: D2EHPA Regeneration and Recycling in Hydrometallurgical Circuits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177296#regeneration-and-recycling-of-d2ehpa-in-hydrometallurgical-circuits]

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